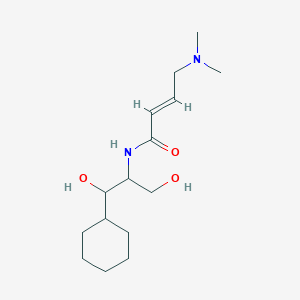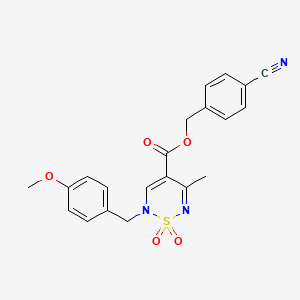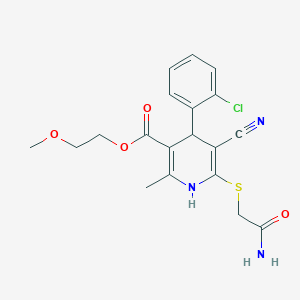
(E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide, also known as CCG-1423, is a small molecule that has been studied for its potential therapeutic applications in cancer and other diseases.
Scientific Research Applications
(E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide has been studied for its potential therapeutic applications in cancer, particularly in the treatment of breast cancer. It has been shown to inhibit the growth and proliferation of breast cancer cells in vitro and in vivo, and to enhance the efficacy of other chemotherapeutic agents. (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide has also been studied for its potential applications in other diseases, such as Alzheimer's disease and muscular dystrophy.
Mechanism of Action
(E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide has been shown to inhibit the activity of Rho GTPases, which are involved in a variety of cellular processes including cell proliferation, migration, and invasion. By inhibiting Rho GTPases, (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide can inhibit the growth and proliferation of cancer cells and enhance the efficacy of other chemotherapeutic agents.
Biochemical and Physiological Effects:
(E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of tumor growth in vivo. It has also been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and doxorubicin.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide in lab experiments is its specificity for Rho GTPases, which allows for targeted inhibition of these proteins without affecting other cellular processes. However, (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide has also been shown to have limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for research on (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide. One area of focus could be on developing more effective formulations of the compound that address its solubility limitations. Another area of focus could be on studying the potential applications of (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide in other diseases beyond cancer, such as Alzheimer's disease and muscular dystrophy. Additionally, further research could be done to explore the mechanisms of action of (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide and to identify other potential therapeutic targets for the compound.
Synthesis Methods
(E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide can be synthesized through a multi-step process involving the reaction of 1,3-cyclohexanedione with hydroxylamine to form 1,3-cyclohexanedione oxime, followed by reaction with 2-bromo-2-methylpropionyl bromide to form 2-(bromomethyl)-2-methylpropanoic acid cyclohexylidene hydrazone. This compound is then reacted with N,N-dimethylaminoethyl acrylate to form (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide.
properties
IUPAC Name |
(E)-N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-17(2)10-6-9-14(19)16-13(11-18)15(20)12-7-4-3-5-8-12/h6,9,12-13,15,18,20H,3-5,7-8,10-11H2,1-2H3,(H,16,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVRIEBYCVRJOJ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC(CO)C(C1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC(CO)C(C1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2574979.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2574980.png)
![N-(2-methoxyphenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2574981.png)


![Methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate](/img/structure/B2574987.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2574988.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide](/img/structure/B2574989.png)

![2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2574993.png)

